REACTION_CXSMILES
|
[C:1](=O)(O)[O-].[Na+].P(=O)(O)(O)O.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][CH3:13].[CH2:18](O)[CH3:19]>>[CH2:16]([O:15][C:11](=[O:14])[CH:12]([CH3:1])[CH2:13][CH:18]=[CH2:19])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
) is then added as a still base, and the reaction mass
|
Type
|
DISTILLATION
|
Details
|
is fractionally distilled on a 1 inch × 20 inch
|
Type
|
DISTILLATION
|
Details
|
Goodloe distillation column (i) at atmospheric pressure and 129° C (
|
Type
|
CUSTOM
|
Details
|
yielding
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |